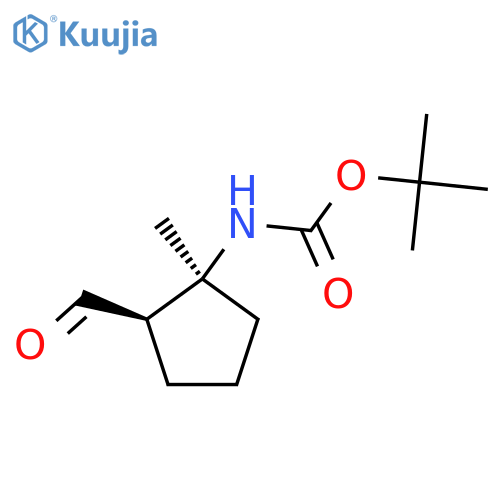

Cas no 1335031-56-5 (N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde)

1335031-56-5 structure

商品名:N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

CAS番号:1335031-56-5

MF:C12H21NO3

メガワット:227.300043821335

MDL:MFCD20481872

CID:4695259

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

- tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclopentyl]carbamate

- tert-butyl [(1S,2R/1R,2S)-2-formyl-1-methylcyclopentyl]carbamate

-

- MDL: MFCD20481872

- インチ: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(12)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12-/m0/s1

- InChIKey: HFLQTTYPGWLCSL-CABZTGNLSA-N

- ほほえんだ: O(C(C)(C)C)C(N[C@@]1(C)CCC[C@H]1C=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 283

- トポロジー分子極性表面積: 55.4

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB304424-1g |

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, 98%; . |

1335031-56-5 | 98% | 1g |

€419.00 | 2024-04-19 | |

| abcr | AB304424-2.52,5g |

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, 98%; . |

1335031-56-5 | 98% | 2.52,5g |

€839.00 | 2024-04-19 | |

| abcr | AB304424-1 g |

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde; 98% |

1335031-56-5 | 1g |

€414.80 | 2022-03-25 | ||

| abcr | AB304424-2,5 g |

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde; 98% |

1335031-56-5 | 2,5 g |

€834.80 | 2022-03-25 |

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1335031-56-5 (N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde) 関連製品

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1335031-56-5)N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

清らかである:99%/99%

はかる:1g/2.5g

価格 ($):323.0/646.0